2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine is a synthetic organic compound that belongs to the class of phosphol derivatives This compound is characterized by the presence of a phosphol ring and a dimethylethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine typically involves the following steps:
Formation of the Phosphol Ring: The phosphol ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethyl-1,3-butadiene and a phosphorus-containing reagent.
Attachment of the Dimethylethanamine Group: The dimethylethanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phosphol ring is replaced by the dimethylethanamine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphol oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phosphol ring or the dimethylethanamine group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reagents: Nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine: can be compared with other phosphol derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the phosphol ring and the dimethylethanamine group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
61213-99-8 |
---|---|
Molecular Formula |
C10H20NP |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(3,4-dimethyl-2,5-dihydrophosphol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H20NP/c1-9-7-12(8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3 |
InChI Key |
JQPAMWHNKPYIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(C1)CCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.